molecular formula C19H28ClNO3 B593207 3,4-Methylenedioxy PV9 (hydrochloride) CAS No. 24646-40-0

3,4-Methylenedioxy PV9 (hydrochloride)

Cat. No.: B593207
CAS No.: 24646-40-0
M. Wt: 353.9 g/mol
InChI Key: PYKXCYXCXKRYNZ-UHFFFAOYSA-N
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Description

3,4-Methylenedioxy PV9 (hydrochloride) is a synthetic cathinone derivative. Cathinones are a class of compounds structurally related to amphetamines and are known for their stimulant properties. This compound is primarily used in scientific research and forensic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Methylenedioxy PV9 (hydrochloride) typically involves the following steps:

    Formation of the 3,4-methylenedioxyphenylacetone: This is achieved by reacting 3,4-methylenedioxybenzaldehyde with nitroethane in the presence of a base to form the nitrostyrene intermediate, which is then reduced to the phenylacetone.

    Formation of the pyrrolidinyl ketone: The phenylacetone is reacted with pyrrolidine in the presence of a reducing agent to form the pyrrolidinyl ketone.

    Hydrochloride salt formation: The free base of the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of 3,4-Methylenedioxy PV9 (hydrochloride) follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process involves stringent quality control measures to ensure the consistency and safety of the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

3,4-Methylenedioxy PV9 (hydrochloride) is used extensively in scientific research, particularly in the fields of:

Mechanism of Action

The exact mechanism of action of 3,4-Methylenedioxy PV9 (hydrochloride) is not fully understood. it is believed to act as a stimulant by increasing the levels of neurotransmitters such as dopamine and norepinephrine in the brain. This is achieved by inhibiting the reuptake of these neurotransmitters, leading to increased synaptic concentrations and prolonged signaling .

Comparison with Similar Compounds

    Methylenedioxypyrovalerone (MDPV): A structurally similar compound with potent stimulant effects.

    3,4-Methylenedioxy-N-methylcathinone (methylone): Another cathinone derivative with similar stimulant properties.

Uniqueness: 3,4-Methylenedioxy PV9 (hydrochloride) is unique due to its specific structural modifications, which confer distinct pharmacological properties compared to other cathinone derivatives. Its longer alkyl chain and methylenedioxy group contribute to its unique interaction with neurotransmitter transporters .

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-yloctan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3.ClH/c1-2-3-4-5-8-16(20-11-6-7-12-20)19(21)15-9-10-17-18(13-15)23-14-22-17;/h9-10,13,16H,2-8,11-12,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYKXCYXCXKRYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901342975
Record name 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24646-40-0
Record name 1-(3′,4′-Methylenedioxyphenyl)-2-pyrrolidino-1-octanone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901342975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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